molecular formula C21H17F4N3OS B284304 N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

Katalognummer B284304
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: SCJFVJUSBHXBEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Compound X has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease due to its ability to reduce the levels of beta-amyloid plaques in the brain. Compound X has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X is not fully understood. However, it is believed to act through the inhibition of specific enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the levels of beta-amyloid plaques in the brain, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to alter the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X is its broad range of potential applications in various scientific research fields. Additionally, it has shown promising results in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, one limitation of N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X and to identify its specific targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective therapeutic agents based on N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X.

Synthesemethoden

The synthesis of N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X involves the reaction of 4-fluorobenzylamine with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinethiol in the presence of propanoyl chloride. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is purified through column chromatography to obtain N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide X in high yield and purity.

Eigenschaften

Molekularformel

C21H17F4N3OS

Molekulargewicht

435.4 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C21H17F4N3OS/c1-13(19(29)26-12-14-7-9-16(22)10-8-14)30-20-27-17(15-5-3-2-4-6-15)11-18(28-20)21(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)

InChI-Schlüssel

SCJFVJUSBHXBEU-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.